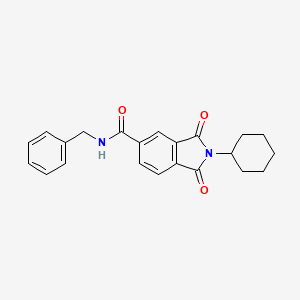![molecular formula C21H21N3O2 B4112058 N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a 1,3,4-oxadiazole ring, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The phenyl group can be introduced through a subsequent reaction with phenylboronic acid or other phenyl-containing reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide has been studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N'-benzoyl urea
N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methoxybenzamide
Uniqueness: N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-19(15-7-3-1-4-8-15)22-18-13-11-17(12-14-18)21-24-23-20(26-21)16-9-5-2-6-10-16/h2,5-6,9-15H,1,3-4,7-8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMYBBUQGTXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)
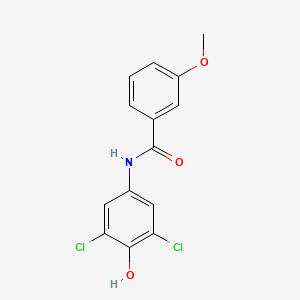
![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)
![1-[4-[[(2,3-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol](/img/structure/B4112022.png)
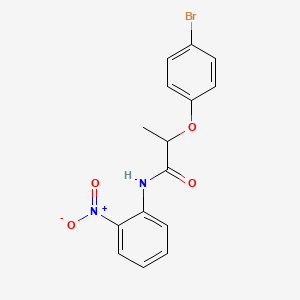
![5-[(4-Ethoxyphenyl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B4112032.png)
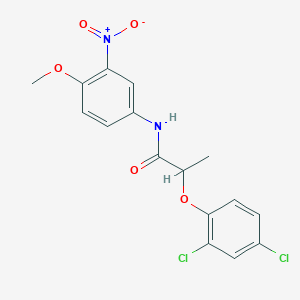
![N-[1-(Adamantan-1-YL)-2-(morpholin-4-YL)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)
![N-[2,4-di(piperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B4112062.png)
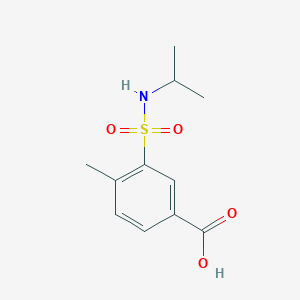
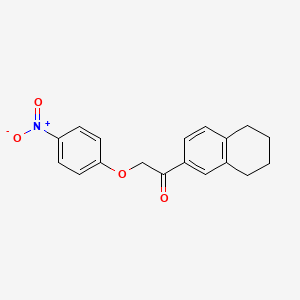
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)
